o-Tolylmagnesium Bromide
Overview
Description
O-Tolylmagnesium bromide (OTMB) is an organometallic compound used in organic synthesis. It is a white, hygroscopic solid that is soluble in organic solvents. OTMB is a Grignard reagent, which are compounds consisting of a magnesium atom bound to an organic compound. OTMB is used in a variety of reactions, including nucleophilic addition, substitution, and condensation reactions. It is also used for the synthesis of carboxylic acids, esters, amines, and amides.
Scientific Research Applications
Enantioselective Synthesis : o-Tolylmagnesium bromide has been used in the enantioselective synthesis of antispermatogenic hexahydroindenopyridines. An example is a study where high enantioselectivity was achieved in the Oppolzer reaction of a cyclic enoylsultam, with the diastereofacial selectivity being opposite to that reported for acyclic enoylsultams (Jump, McPhail, & Cook, 1997).
Interaction with Transition Metals : o-Tolylmagnesium bromide reacts with transition metals to form various complexes. A 1964 study explored the formation of products with chromium compounds, providing insights into the mechanism of rearrangement in organochromium compounds (Sneeden, Zeiss, & Anderes, 1964).
Synthesis of Homoleptic Tetrahedral Aryls : The interaction of o-tolylmagnesium bromide with osmium tetraoxide leads to the formation of homoleptic, tetrahedral osmium(IV) compounds. These compounds' structures have been determined by X-ray crystallography (Stavropoulos et al., 1987).
Catalysis in Kumada Cross-Coupling : A 2016 study investigated the use of iron complexes with chelating amine ligands as pre-catalysts in Kumada cross-coupling of 4-tolylmagnesium bromide with cyclohexyl bromide. The study indicated that the performance of the pre-catalyst is inversely proportional to the strength of the chelate effect of the amine ligand (Bedford et al., 2016).
Synthesis of Benzyl-Substituted Thiiranes : This compound is used in the synthesis of chlorohydrins, which are then converted to various benzyl-substituted oxiranes and thiiranes. This process was detailed in a study focused on the reaction with epichlorohydrin (Allakhverdiev, Khalilova, Farzaliev, & Sultanov, 1988).
Synthesis of Labelled Compounds : It has been used in the synthesis of labeled compounds, such as the antidepressant drug amitriptyline and its metabolites, which were doubly labelled with carbon-13 (Midgley, Pryor, & Hawkins, 1978).
Iron-Catalyzed Cross-Coupling : Iron(II) triflate in conjunction with o-tolylmagnesium bromide has been used for efficient iron-catalyzed cross-coupling of aryl Grignard reagents with aryl chlorides and tosylates (Chua & Duong, 2016).
Future Directions
properties
IUPAC Name |
magnesium;methylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMQOOCGNXAQGW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Tolylmagnesium Bromide | |
CAS RN |
932-31-0 | |
Record name | Bromo-o-tolylmagnesium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromo-o-tolylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.046 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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